

Crystal Structure Analysis of 2-Chloro-4,8-dimethylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4,8-dimethylquinoline

Cat. No.: B1347593

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystallographic analysis of **2-Chloro-4,8-dimethylquinoline**. While a specific crystal structure for **2-Chloro-4,8-dimethylquinoline** is not publicly available in the Cambridge Structural Database (CSD) or other public repositories, this document offers a detailed framework based on the analysis of closely related analogues. By examining the crystallographic data and experimental protocols of similar structures, researchers can gain valuable insights into the probable molecular geometry, crystal packing, and analytical methodologies applicable to the target compound.

Comparative Crystallographic Data of Analogous Compounds

To infer the structural properties of **2-Chloro-4,8-dimethylquinoline**, the crystallographic data of two closely related compounds, 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline and 4-Chloro-2,5-dimethylquinoline, are presented below. These tables summarize the key parameters from single-crystal X-ray diffraction studies, offering a basis for understanding the influence of substituent placement on the quinoline core.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline

Parameter	Value
Empirical Formula	C ₁₂ H ₁₂ ClNO
Formula Weight	221.68
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	17.4492 (12)
b (Å)	4.6271 (2)
c (Å)	14.3773 (7)
β (°)	113.297 (7)
Volume (Å ³)	1066.17 (10)
Z	4
Temperature (K)	293
Radiation type	Mo Kα
μ (mm ⁻¹)	0.33
R[F ² > 2σ(F ²)]	0.033
wR(F ²)	0.094

Table 2: Crystal Data and Structure Refinement for 4-Chloro-2,5-dimethylquinoline[\[1\]](#)[\[2\]](#)

Parameter	Value
Empirical Formula	C ₁₁ H ₁₀ ClN
Formula Weight	190.66
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	6.9534 (9)
b (Å)	13.0762 (14)
c (Å)	10.4306 (11)
β (°)	99.239 (8)
Volume (Å ³)	936.09 (19)
Z	4
Temperature (K)	293
Radiation type	Mo Kα
μ (mm ⁻¹)	0.35
R[F ² > 2σ(F ²)]	0.050
wR(F ²)	0.147

Generalized Experimental Protocols

The following sections outline generalized methodologies for the synthesis, crystallization, and crystal structure determination of **2-Chloro-4,8-dimethylquinoline**, adapted from established procedures for similar quinoline derivatives.

Synthesis of 2-Chloro-4,8-dimethylquinoline

The synthesis of **2-Chloro-4,8-dimethylquinoline** can be approached through a multi-step process starting from 2,8-dimethylquinoline. A common and effective method involves the oxidation of the 4-position to a hydroxyl group, followed by chlorination.

- Synthesis of 2,8-Dimethylquinolin-4-ol: A mixture of 2,8-dimethylquinoline and a suitable oxidizing agent in an appropriate solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
- Chlorination of 2,8-Dimethylquinolin-4-ol: The synthesized 2,8-dimethylquinolin-4-ol is treated with a chlorinating agent such as phosphorus oxychloride (POCl_3), often in the presence of a base. The reaction mixture is heated, and after completion, it is carefully poured onto crushed ice. The resulting precipitate of **2-Chloro-4,8-dimethylquinoline** is collected by filtration, washed with water, and purified by column chromatography or recrystallization.

Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step.[3][4][5][6][7] The following methods are commonly employed for small organic molecules:

- Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, chloroform, or ethyl acetate) at room temperature. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent.
- Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and promoting crystal growth.
- Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower temperatures, to induce crystallization.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-ray radiation (e.g., Mo $\text{K}\alpha$, $\lambda = 0.71073 \text{ \AA}$). The collected diffraction data are processed to yield

a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of **2-Chloro-4,8-dimethylquinoline**.



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A generalized workflow for the synthesis and X-ray crystallographic analysis.

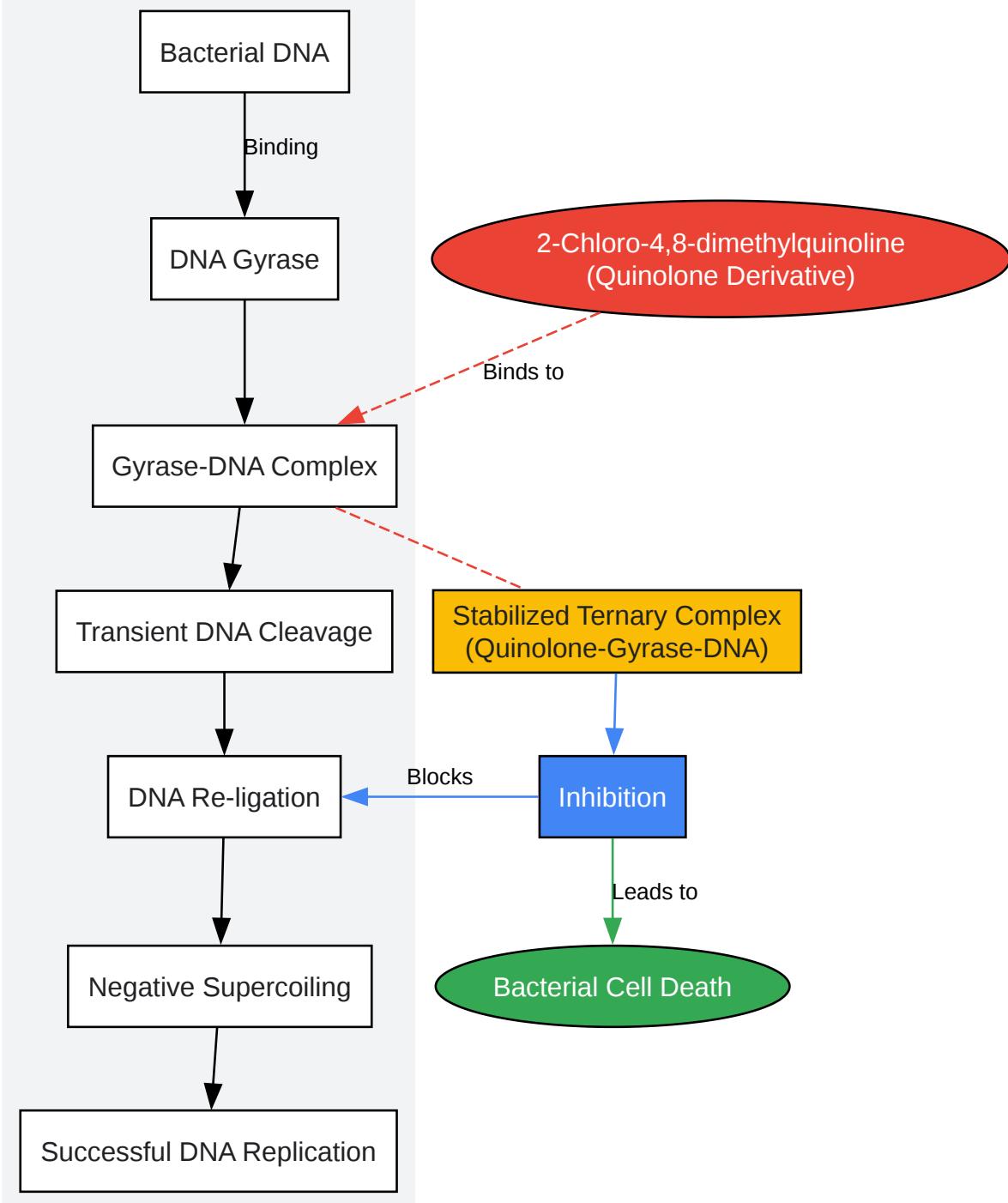
Biological Relevance and Signaling Pathways

Quinoline derivatives, including chloroquinolines, are known for their broad spectrum of biological activities, such as antimalarial, antibacterial, and anticancer properties.[8][9][10] The mechanism of action for their antibacterial effects often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are crucial for DNA replication, transcription, and repair in bacteria.

Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands that are transiently cleaved by the enzymes.[13][14][15] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[13]

The following diagram illustrates the inhibitory action of quinolone derivatives on bacterial DNA gyrase.

Bacterial DNA Replication

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